molecular formula C27H25ClN6 B609052 Miransertib HCl CAS No. 1313883-00-9

Miransertib HCl

货号 B609052
CAS 编号: 1313883-00-9
分子量: 468.99
InChI 键: DRHSWSSVIKDJME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Miransertib HCl, also known as ARQ-092, is a potent, orally active, selective, and allosteric Akt inhibitor . It has IC50 values of 2.7 nM, 14 nM, and 8.1 nM for Akt1, Akt2, Akt3, respectively . It is also a potent inhibitor of the AKT1-E17K mutant protein . Miransertib HCl has potential for PI3K/AKT-driven tumors and Proteus syndrome research .


Molecular Structure Analysis

The molecular formula of Miransertib HCl is C27H25ClN6 . Its molecular weight is 468.98 .


Chemical Reactions Analysis

Miransertib HCl is an inhibitor of the Akt pathway, which is involved in cell survival and proliferation . It has shown efficacy against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .

科学研究应用

Treatment of PIK3CA-Related Overgrowth Syndrome (PROS)

  • Scientific Field : Medical Science, Rare Diseases
  • Summary of Application : Miransertib HCl is used as a treatment for patients with severe PIK3CA-related overgrowth syndrome (PROS) who have exhausted conventional treatment methods . PROS is a group of rare disorders caused by somatic activating mutations in PIK3CA, resulting in abnormal PI3K-AKT-mTOR pathway signaling .
  • Methods of Application : Miransertib HCl, an orally available, selective pan-AKT inhibitor, was administered to two patients on a compassionate use basis . The treatment continued for a median duration of 22 months .
  • Results : In one patient, alleviation of respiratory compromise was observed and functionally, seating and lying postures improved . In the other patient, reduction in seizure burden and improved parent-reported quality of life measures were reported .

Treatment of Leishmaniasis

  • Scientific Field : Medical Science, Infectious Diseases
  • Summary of Application : Miransertib HCl is used as a treatment for Leishmaniasis, a disease caused by the parasite Leishmania .
  • Methods of Application : Miransertib HCl, an orally bioavailable and selective allosteric Akt inhibitor, was tested against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .
  • Results : Miransertib HCl was found to be markedly effective against intracellular amastigotes of L. donovani or L. amazonensis-infected macrophages . It also enhanced mTOR dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib-mediated killing of intracellular Leishmania .

Treatment of PI3K-Driven Vascular Malformations

  • Scientific Field : Medical Science, Vascular Diseases
  • Summary of Application : Miransertib HCl is used for the treatment of PI3K-driven vascular malformations .
  • Methods of Application : Low doses of the AKT inhibitor Miransertib HCl were used to both prevent and induce the regression of PI3K-driven vascular malformations .
  • Results : The efficacy of Miransertib HCl was confirmed in isolated human endothelial cells with genotypes spanning most of human low-flow vascular malformations .

Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)

  • Scientific Field : Medical Science, Oncology
  • Summary of Application : Miransertib HCl is used as a treatment for Diffuse Large B-Cell Lymphoma (DLBCL), a type of non-Hodgkin lymphoma .
  • Methods of Application : Miransertib HCl, an inhibitor of Akt, was tested against DLBCL. The study suggested that while DLBCL are sensitive to Akt inhibition by miransertib, more complete therapeutic efficacy is achieved in combination with an mTORC1 inhibitor .
  • Results : The study concluded that the combined inhibition of Akt and mTOR is effective against DLBCL .

Treatment of Primary Effusion Lymphoma

  • Scientific Field : Medical Science, Oncology
  • Summary of Application : Miransertib HCl is used as a treatment for Primary Effusion Lymphoma (PEL), a rare type of non-Hodgkin lymphoma .
  • Methods of Application : The study suggested that while PEL are sensitive to Akt inhibition by miransertib, more complete therapeutic efficacy is achieved in combination with an mTORC1 inhibitor .
  • Results : The combined inhibition of Akt and mTOR is effective against PEL .

安全和危害

Miransertib HCl is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Miransertib HCl is currently under investigation in clinical trials for patients with PI3K/Akt-driven tumors or Proteus syndrome . It has shown promise as a therapy for non-Hodgkin lymphomas and vascular malformations . An open-label, Phase 1/2 study of Miransertib in children with PROS and PS is underway to more accurately assess the efficacy of Miransertib in the treatment of PROS disorder .

属性

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSWSSVIKDJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miransertib HCl

Citations

For This Compound
1
Citations
S Bajaj, MS Kumar, GJ Peters… - Medicinal Research …, 2020 - Wiley Online Library
Telomerase has emerged as an important primary target in anticancer therapy. It is a distinctive reverse transcriptase enzyme, which extends the length of telomere at the 3′ …
Number of citations: 36 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。